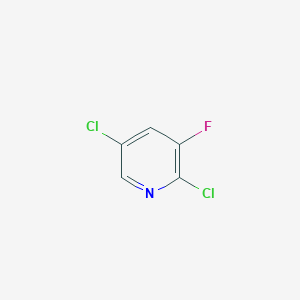

2,5-Dichloro-3-fluoropyridine

Overview

Description

2,5-Dichloro-3-fluoropyridine is an organic compound with the molecular formula C5H2Cl2FN It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2nd, 5th, and 3rd positions, respectively

Mechanism of Action

Target of Action

Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 2,5-Dichloro-3-fluoropyridine might interact with its targets in a unique manner, potentially involving electron-withdrawing effects.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may influence a wide range of biochemical pathways .

Result of Action

The presence of fluorine in the compound may contribute to its potential biological activity .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-fluoropyridine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloro-3-nitroaminopyridine with hydrogen fluoride or a boron trifluoride/solvent complex . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are conducted in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different pyridine derivatives.

Scientific Research Applications

2,5-Dichloro-3-fluoropyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown promise in developing new drugs with improved efficacy and safety profiles.

Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichloro-5-fluoropyridine: Similar in structure but with different substitution positions, leading to distinct chemical properties and applications.

3,5-Dichloro-2-fluoropyridine: Another isomer with different substitution patterns, affecting its reactivity and use in synthesis.

Uniqueness

2,5-Dichloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This uniqueness makes it valuable in synthesizing specialized compounds that may not be easily accessible through other isomers.

Biological Activity

2,5-Dichloro-3-fluoropyridine is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The compound features two chlorine atoms at the 2nd and 5th positions and one fluorine atom at the 3rd position of the pyridine ring. This unique substitution pattern imparts specific chemical properties that enhance its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its binding affinity to these targets, leading to modulation of enzyme activities or disruption of cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

- Disruption of Cellular Processes : By interacting with cellular components, it can disrupt normal cellular signaling and processes.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism often involves reactive halogen groups that can interfere with biological molecules.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. Growth inhibition was reversible by thymidine addition, indicating a specific mechanism involving nucleotide metabolism .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating infections .

Applications in Medicinal Chemistry

The compound serves as a building block in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory and anticancer agents. Its derivatives have shown promise in enhancing drug efficacy and safety profiles.

Table 2: Applications in Medicinal Chemistry

| Application | Details |

|---|---|

| Drug Development | Used to synthesize novel compounds with improved biological activity. |

| Agrochemical Synthesis | Employed in creating herbicides and insecticides due to its ability to disrupt biological pathways. |

| Material Science | Investigated for developing materials with specific electronic and optical properties. |

Properties

IUPAC Name |

2,5-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMURTAGJSLLLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449995 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103999-77-5 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,5-Dichloro-3-fluoropyridine in the context of the research presented?

A1: The research article highlights this compound as a key intermediate in a series of reactions leading to various substituted pyridines, including 4-pyridinecarboxylic acids and 4-iodopyridines []. These compounds are significant because they can be further modified to create a diverse library of pyridine derivatives, potentially valuable in medicinal chemistry and materials science.

Q2: Can you elaborate on the synthesis of this compound as described in the research?

A2: The article describes the synthesis of this compound from 5-Chloro-2,3-difluoropyridine, an intermediate in the production of a commercial pesticide []. This starting material undergoes hydrolysis to yield 5-chloro-3-fluoro-2H-pyridinone, which is then converted into this compound. While the specific reagents and conditions for this conversion are not detailed in the abstract, it highlights the compound's origin from an industrially relevant precursor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.